molecular formula C14H19NO3S B7041108 N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide

N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide

Cat. No.: B7041108
M. Wt: 281.37 g/mol
InChI Key: WPWNDUDSFVPSKD-UHFFFAOYSA-N
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Description

N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a cyclopropyl group, a 2-methylphenyl group, and an oxetane ring, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-10-4-2-3-5-13(10)14(11-6-7-11)15-19(16,17)12-8-18-9-12/h2-5,11-12,14-15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWNDUDSFVPSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2CC2)NS(=O)(=O)C3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide typically involves multiple steps, starting with the preparation of the oxetane ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The cyclopropyl and 2-methylphenyl groups are then introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis and high-throughput screening are often employed .

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The cyclopropyl and oxetane rings contribute to the compound’s stability and enhance its binding affinity to the target enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide
  • N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonyl chloride
  • N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonic acid

Uniqueness

This compound stands out due to its unique combination of structural features, including the cyclopropyl group, 2-methylphenyl group, and oxetane ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

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